Menthalactone, analytical standard

Description

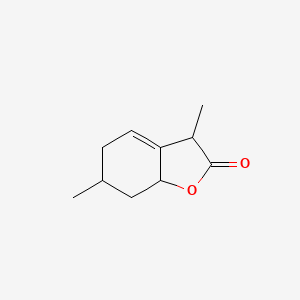

Menthalactone, systematically named 3,6-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one, is a bicyclic lactone. As an analytical standard, it is a high-purity substance intended for use as a calibration or reference material in analytical chemistry. This ensures the accuracy and reliability of qualitative and quantitative analyses, such as chromatography. The compound is identified by its CAS Number 13341-72-5. sigmaaldrich.com An analytical standard grade of menthalactone typically has a purity of ≥99%. sigmaaldrich.commdpi.com

Properties

IUPAC Name |

3,6-dimethyl-5,6,7,7a-tetrahydro-3H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h4,6-7,9H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSVNHVKMHWUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=C2C(C(=O)OC2C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The fundamental chemical and physical characteristics of menthalactone are crucial for its application as an analytical standard. These properties are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | sigmaaldrich.com |

| Molecular Weight | 166.22 g/mol | sigmaaldrich.com |

| Appearance | Not specified, but sold as a neat substance. | sigmaaldrich.com |

| Boiling Point | 87-89 °C at 25 mmHg | sigmaaldrich.com |

| Density | 1.058 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.5 | sigmaaldrich.com |

| Optical Activity | [α]20/D −35°, neat | sigmaaldrich.com |

Biosynthetic Pathways and Chemical Ecology

Enzymatic Transformations in Mentha Species

The biosynthesis of menthalactone is embedded within the broader monoterpenoid pathway responsible for producing the characteristic compounds of mint, such as menthol (B31143) and carvone. frontiersin.orgnih.gov This complex network of enzymatic reactions occurs primarily in the peltate glandular trichomes on the plant's aerial surfaces. frontiersin.org

The pathway begins with the universal C10 precursor for monoterpenes, geranyl diphosphate (B83284) (GPP). frontiersin.org A series of key enzymatic steps follows:

Cyclization: Geranyl diphosphate is cyclized by (-)-limonene (B1674923) synthase (LS) to form the parent olefin, (-)-limonene. nih.gov

Hydroxylation: In peppermint, (-)-limonene undergoes stereospecific hydroxylation at the C3 position by the cytochrome P450 enzyme (-)-limonene-3-hydroxylase (L3H) to yield (-)-trans-isopiperitenol (B1216475). nih.gov

Redox Reactions: A sequence of dehydrogenase and reductase enzymes further transforms this intermediate. Key steps include the conversion to (-)-isopiperitenone (B1197589) by (-)-trans-isopiperitenol dehydrogenase (IPD) and the subsequent reduction by (-)-isopiperitenone reductase (IPR). nih.govnih.gov

This series of reactions leads to the formation of (+)-pulegone, a critical branch-point intermediate in the pathway. frontiersin.orgnih.gov While the specific enzyme that catalyzes the final conversion to menthalactone has not been fully elucidated, it is understood to arise from further transformation of downstream products originating from (+)-pulegone. researchgate.net

Relationship to Menthofuran (B113398) Biosynthesis

The biosynthetic fate of menthalactone is directly linked to that of (+)-menthofuran, another significant monoterpene in mint oil. researchgate.net The intermediate (+)-pulegone stands at a metabolic crossroads, where its subsequent transformation dictates the final composition of the essential oil. nih.govnih.gov

Two competing enzymes act on (+)-pulegone:

Pulegone Reductase (PR): This enzyme reduces (+)-pulegone to (-)-menthone, channeling the metabolic flux towards the production of (-)-menthol, the principal and most commercially valuable component of peppermint oil. nih.govnih.gov

Menthofuran Synthase (MFS): This cytochrome P450 monooxygenase oxidizes (+)-pulegone to form (+)-menthofuran. frontiersin.orgnih.gov Menthofuran is often considered an undesirable component in high-quality peppermint oil due to its distinct aroma. frontiersin.org

Scientific evidence strongly suggests that p-menthane (B155814) lactones, the chemical class to which menthalactone belongs, are derivatives of menthofuran. researchgate.net It is proposed that menthofuran serves as the direct precursor to menthalactone and related lactones, likely through an oxidation reaction. researchgate.net This positions menthalactone biosynthesis as a branch off the menthofuran pathway, making the regulation of MFS a critical control point for its production.

Genetic and Metabolic Engineering Strategies for Targeted Production

The high commercial value of Mentha essential oils has driven significant research into the metabolic engineering of its biosynthetic pathways. nih.govbohrium.com While most efforts have focused on maximizing menthol content and minimizing undesirable compounds like menthofuran, these same strategies can be adapted for the targeted production of menthalactone. frontiersin.orgbohrium.com

Genetic engineering is the modification of an organism's genes using technology to change the genetic makeup of cells, often to produce improved or novel organisms. wikipedia.org Key strategies in Mentha involve manipulating the expression of genes encoding pathway enzymes:

Controlling the Pulegone Branch Point: The expression of menthofuran synthase (mfs) is a primary target. Studies have shown that both overexpression and co-suppression (using RNA interference, or RNAi) of the mfs gene can successfully alter the levels of menthofuran produced. nih.govnih.gov Overexpression increases menthofuran content, while co-suppression reduces it, thereby increasing the flux towards menthone and menthol. nih.gov

Targeted Menthalactone Production: A strategy for enhancing menthalactone yield could involve a multi-step approach. First, genetic modification could be used to upregulate the expression of mfs to maximize the accumulation of the precursor, menthofuran. Subsequently, the specific, yet-to-be-identified, oxidase or lactonizing enzyme responsible for converting menthofuran to menthalactone could be introduced or its endogenous expression enhanced.

Microbial Biofactories: An alternative to plant-based production is the use of engineered microorganisms like Escherichia coli as biofactories. nih.gov This approach has been successfully demonstrated for producing other monoterpenes and could be applied to menthalactone by introducing the relevant biosynthetic genes from Mentha into a microbial host. nih.gov

These approaches highlight the potential to create elite mint varieties or microbial systems tailored for the high-yield production of menthalactone. bohrium.com

Role in Plant Chemical Interactions and Secondary Metabolism

Secondary metabolites in plants, including terpenoids, are crucial for mediating interactions with the surrounding environment. researchgate.netms-editions.cl Menthalactone, a secondary metabolite from Mentha piperita, has been identified as a potent allelochemical with bioherbicidal properties. mdpi.comolemiss.edu

Research has demonstrated that menthalactone exhibits selective phytotoxic activity, particularly against monocotyledonous plants. mdpi.com Its primary mode of action appears to be the inhibition of seed germination rather than affecting the metabolism of mature green tissues. mdpi.comolemiss.edu

Key findings on its bioactivity include:

High Potency against Bentgrass: Menthalactone significantly inhibits the germination of creeping bentgrass (Agrostis stolonifera) seeds, with a reported half-maximal inhibitory concentration (IC₅₀) value of 4.9 ± 1.2 µM. mdpi.comolemiss.edu

Selective Inhibition: In contrast, its effect on another monocot, Lemna pausicostata, was significantly less pronounced, with an IC₅₀ of 293.4 ± 70.6 µM, suggesting a degree of species selectivity. mdpi.comolemiss.edu

Broad-Spectrum Weed Inhibition: At a concentration of 1000 µM, menthalactone completely inhibited the germination of several common weed species, including ryegrass (Lilium perenne), barnyard grass (Echinochloa crus-galli), and crabgrass (Digitaria sanguinalis). mdpi.comolemiss.eduresearchgate.net

This allelopathic activity suggests that menthalactone plays a role in the chemical defense strategy of Mentha species, potentially helping them outcompete other plants for resources by suppressing the growth of nearby competitors.

Data Tables

Table 1: Phytotoxic Activity of Menthalactone on Plant Germination and Growth

| Target Species | Plant Type | Bioassay Type | IC₅₀ Value (µM) | Source(s) |

| Agrostis stolonifera (Creeping Bentgrass) | Monocot | Seed Germination | 4.9 ± 1.2 | mdpi.com, olemiss.edu |

| Lemna pausicostata (Duckweed) | Monocot | Growth Inhibition | 293.4 ± 70.6 | mdpi.com, olemiss.edu |

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches

The total synthesis of menthalactone has been accomplished through various strategic routes, often focusing on the efficient construction of its fused ring system and control of its stereocenters.

Asymmetric dihydroxylation, particularly the Sharpless Asymmetric Dihydroxylation (SAD), is a powerful method for the enantioselective synthesis of chiral diols from prochiral alkenes. nih.govmdpi.com This reaction typically employs osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand, such as derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), to direct the stereochemical outcome. organic-chemistry.org The resulting vicinal diols are versatile intermediates that can be converted into a wide range of natural products, including lactones. mdpi.comencyclopedia.pub

While direct application of SAD in a published total synthesis of menthalactone is not prominently documented, this strategy is highly relevant and has been successfully used to synthesize analogous structures and stereoisomers of other complex natural products. For instance, a key step in the asymmetric synthesis of four stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane involved the Sharpless asymmetric dihydroxylation of a benzopyran substrate. nih.gov This reaction, using either (DHQ)₂PHAL or (DHQD)₂PHAL as the chiral ligand, effectively produced enantiomerically enriched cis-diols, which were then elaborated to furnish the target stereoisomers. nih.gov A similar strategy could be envisioned for menthalactone, where an appropriately substituted cyclohexene (B86901) precursor undergoes asymmetric dihydroxylation to install the necessary chiral centers, followed by subsequent cyclization to form the lactone ring.

A notable and scalable synthesis of menthalactone utilizes an aldol (B89426) condensation reaction followed by a reduction and cyclization sequence. This approach begins with the cross-aldol condensation of 3-methylcyclohexanone (B152366) and a pyruvate (B1213749) ester. The reaction is typically performed under the influence of a Lewis acid catalyst in solvent-free conditions at elevated temperatures (70-120°C). researchgate.net

The initial product is a 2-(2-oxo-4-methylcyclohexylidene)propionate ester. This intermediate then undergoes a series of transformations: saponification of the ester group to a carboxylate, followed by the stereoselective reduction of the ketone functionality using a reducing agent like sodium borohydride. The final step involves acidification, which induces the intramolecular cyclization (lactonization) to yield menthalactone. researchgate.netresearchgate.net This method is advantageous due to its operational simplicity and use of readily available starting materials, making it suitable for larger-scale production. researchgate.net

Catalysis is integral to modern synthetic strategies for menthalactone, enhancing both efficiency and selectivity. In the aldol condensation route described previously, various Lewis acids have been shown to effectively catalyze the initial carbon-carbon bond formation. Examples of these catalysts include inorganic salts such as ferric chloride hexahydrate (FeCl₃·6H₂O), stannic chloride pentahydrate (SnCl₄·5H₂O), and others. researchgate.net The choice of catalyst can influence the reaction yield, with some studies indicating that microwave heating can also be used to promote the condensation. researchgate.net

The following table summarizes the yields obtained from the synthesis of menthalactone using different Lewis acid catalysts under specific conditions, starting from 3-methylcyclohexanone and a pyruvate ester.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ferric chloride hexahydrate | Microwave (365W), 10 min | 61 | researchgate.net |

| Zinc chloride | 90°C, 6h | 57 | researchgate.net |

| Stannic chloride pentahydrate | 90°C, 6h | 52 | researchgate.net |

| Cupric chloride dihydrate | 90°C, 6h | 54 | researchgate.net |

Alternative catalytic methods include ruthenium-catalyzed cyclocarbonylation of specific allenyl alcohols, which has been successfully applied to the stereoselective synthesis of (+)-isomintlactone. researchgate.net

Synthesis of Menthalactone Stereoisomers

Menthalactone possesses multiple chiral centers, giving rise to several stereoisomers. The two most commonly discussed isomers are mintlactone (B1200661) and isomintlactone (B1209015), which differ in the relative stereochemistry at the bridgehead carbon. (-)-Mintlactone has a (6R,7aR)-trans configuration, while (+)-isomintlactone has a (6R,7aS)-cis configuration. nih.govnih.gov

The synthesis of specific stereoisomers requires stereocontrolled approaches. Various strategies have been developed, often starting from chiral pool materials. For example, syntheses of (-)-mintlactone and (+)-isomintlactone have been achieved starting from monoterpenes such as (-)-isopulegol, (+)-menthofuran, and (-)-citronellol. researchgate.netresearchgate.net A diastereoselective total synthesis of (+)-isomintlactone has been reported, highlighting the ability to selectively target one isomer. researchgate.net The construction of stereochemically diverse libraries of natural product isomers is a key strategy for exploring the relationship between a molecule's three-dimensional structure and its biological function. nih.gov

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for identifying the key structural features (pharmacophores) of a molecule that are responsible for its biological activity. nih.govmdpi.com This is achieved by synthesizing and testing a series of derivatives or analogs where specific parts of the molecule are systematically modified.

For menthalactone, a preliminary SAR study was conducted to evaluate its phytotoxic (herbicidal) activity against other natural lactones. mdpi.com In a bioassay measuring the inhibition of seed germination in the monocot species Agrostis stolonifera (bentgrass), menthalactone exhibited significant activity with an IC₅₀ value of 4.9 ± 1.2 µM. mdpi.com This activity was compared to other lactones, providing initial insights into the structural requirements for its herbicidal effect.

The table below presents the phytotoxic activity of menthalactone and selected lactone analogs.

| Compound | IC₅₀ (µM) vs. A. stolonifera | Reference |

|---|---|---|

| Menthalactone | 4.9 ± 1.2 | mdpi.com |

| γ-Nonalactone | > 500 | mdpi.com |

| δ-Tetradecalactone | > 500 | mdpi.com |

| γ-Octalactone | > 500 | mdpi.com |

| γ-Undecalactone | > 500 | mdpi.com |

The results indicate that the specific bicyclic structure of menthalactone is crucial for its potent phytotoxicity, as simple, single-ring lactones like γ-nonalactone and γ-octalactone were inactive. mdpi.com Further derivatization of the menthalactone scaffold—by modifying the methyl groups or altering the lactone ring—would be necessary to build a more comprehensive SAR model for both its herbicidal and its known analgesic activities. nih.gov

Analytical Chemistry and Characterization

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds. For menthalactone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For menthalactone, ¹H NMR provides information about the hydrogen atoms, while ¹³C NMR details the carbon skeleton.

A study published in 2024 reported the ¹H and ¹³C NMR spectra of menthalactone in deuterated chloroform (B151607) (CDCl₃) using a 400 MHz spectrometer. mdpi.com The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal. mdpi.com

¹H NMR Data for Menthalactone: mdpi.com

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 0.73 | m | 1H | H-6 |

| 0.85 | m | 3H | H-8 |

| 1.60 | s | 3H | H-9 |

m = multiplet, s = singlet

¹³C NMR Data for Menthalactone: mdpi.com

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 7.46 | C-9 |

| 20.56 | C-8 |

| 24.74 | C-6 |

| 28.96 | C-4 |

| 33.84 | C-5 |

| 41.36 | C-7 |

| 79.24 | C-7a |

| 118.58 | C-3 |

| 162.08 | C-3a |

| 174.15 | C=O |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to further elucidate the connectivity between protons and carbons, confirming the structural assignments made from 1D NMR data. While specific 2D NMR data for menthalactone is not detailed in the provided search results, its use is a standard practice in the structural elucidation of natural products. ismrm.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of menthalactone would be expected to show characteristic absorption bands for its lactone functional group. A strong absorption band in the region of 1735-1750 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of a saturated five-membered ring lactone (γ-lactone). While a specific IR spectrum for menthalactone was not found, the analysis of non-volatile constituents in Menthae Haplocalycis herba often involves techniques that can identify such functional groups. nih.gov

Mass Spectrometry (MS, EIMS, MALDI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) is a common MS technique. In EIMS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound and various fragment ion peaks that can be used to deduce its structure. For menthalactone (C₁₀H₁₄O₂), the expected molecular weight is 166.22 g/mol .

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a softer ionization technique often used for larger or more fragile molecules, though it can also be applied to smaller molecules. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating and further fragmenting specific ions. nih.gov The use of MS is crucial for the authentication of chemical standards, including those isolated from plants of the Mentha genus. sigmaaldrich.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for the analysis of volatile and semi-volatile compounds like menthalactone. nih.govresearchgate.netrjeid.com

In GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. mdpi.com The retention time (the time it takes for a compound to elute from the GC column) and the mass spectrum are used to identify and quantify the compound. plantsjournal.com This technique is widely used for the analysis of essential oils and extracts from Mentha species to identify constituents like menthone and other related compounds. sigmaaldrich.com

Liquid Chromatography (LC)

Liquid chromatography is a fundamental technique for the separation and analysis of non-volatile compounds like menthalactone. In a study focused on the phytotoxic capabilities of various natural lactones, including menthalactone, an Agilent 1100 HPLC system was utilized. mdpi.com The separation was achieved on a reverse-phase C18 (RP-C18) column (150 × 4.6 mm, 5 µm particle size) maintained at 25 °C. mdpi.com A gradient elution was employed using water (A) and acetonitrile (B52724) (B) as the mobile phase. mdpi.com The gradient conditions were set as follows: 0–2 min (5% B), 2–5 min (5% B to 50% B), and 5–10 min (50% B to 100% B), followed by a 5-minute hold at 100% B. mdpi.com The flow rate was maintained at 1.0 mL/min with an injection volume of 25 µL. mdpi.com To enhance the separation, acetic acid was added as a modifier to a final concentration of 0.1% in both solvents. mdpi.com

| Parameter | Value |

| Instrument | Agilent 1100 HPLC System mdpi.com |

| Column | RP-C18 (150 × 4.6 mm, 5 µm) mdpi.com |

| Column Temperature | 25 °C mdpi.com |

| Mobile Phase | Water (A) and Acetonitrile (B) with 0.1% Acetic Acid mdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Injection Volume | 25 µL mdpi.com |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography coupled with an ultraviolet (UV) detector is a common method for the quantitative analysis of compounds that possess a chromophore. For the analysis of menthalactone, detection was carried out at wavelengths of 220 nm and 254 nm. mdpi.com This method allows for the sensitive detection and quantification of menthalactone in various samples. The retention time under the specified conditions allows for the identification of menthalactone when compared to an analytical standard. While direct HPLC-UV methods specifically for menthalactone are detailed in studies focusing on its biological activity, the principles are widely applicable for its quantification in other matrices. mdpi.comscience.gov

| Parameter | Value |

| Detection Wavelengths | 220/254 nm mdpi.com |

| Run Time | 15 min mdpi.com |

Thin-Layer Chromatography (TLC) and Preparative TLC

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. For the analysis of extracts from Mentha species, TLC on precoated silica (B1680970) gel G254 aluminum plates has been utilized. mdpi.comresearchgate.net Visualization of the separated compounds can be achieved under UV light or by using a derivatizing agent such as anisaldehyde, which reacts with the compounds to produce colored spots. researchgate.netresearchgate.net

Preparative TLC is an extension of analytical TLC used for the purification of compounds. nih.govrochester.edu In this technique, the sample is applied as a band onto a thicker layer of stationary phase. rochester.educhemrxiv.org After development, the band corresponding to the desired compound is scraped from the plate, and the compound is eluted from the adsorbent material using a suitable solvent. rochester.edu This method is particularly useful for the isolation of small quantities of pure menthalactone from reaction mixtures or natural extracts. nih.gov

Chiral Analysis and Optical Rotation Measurements

Menthalactone is a chiral molecule, meaning it exists as enantiomers. The specific rotation of an analytical standard of menthalactone has been reported as [α]20/D −35° (neat). sigmaaldrich.com This measurement, taken at 20°C using the sodium D-line, is a critical parameter for confirming the enantiomeric purity of a sample. The analysis of chiral compounds is significant in determining the origin and authenticity of natural products, as demonstrated in the chiral analysis of menthol (B31143) enantiomers in Mentha plants. researchgate.net

| Parameter | Value |

| Optical Activity [α]20/D | -35° (neat) sigmaaldrich.com |

Thermodynamic Characterization Methodologies (e.g., Correlation Gas Chromatography for Vaporization Enthalpy)

The thermodynamic properties of menthalactone, such as its enthalpy of vaporization and vapor pressure, are important for understanding its physical behavior. Correlation gas chromatography (CGC) is a powerful technique used to determine these properties for compounds where traditional methods may not be suitable. core.ac.uk

A study utilizing CGC determined the vaporization enthalpies at 298.15 K for both mintlactone (B1200661) (menthalactone) and its diastereomer, isomintlactone (B1209015). researchgate.netresearchgate.net The vaporization enthalpy for mintlactone was found to be (73.2 ± 1.8) kJ·mol⁻¹, while for isomintlactone it was (74.2 ± 1.8) kJ·mol⁻¹. researchgate.netresearchgate.net The corresponding vapor pressures at 298.15 K were evaluated as (0.33 ± 0.02) Pa and (0.26 ± 0.012) Pa, respectively. researchgate.net These data are crucial for modeling the behavior of menthalactone in various applications. nih.gov

| Compound | Vaporization Enthalpy (ΔHvap) at 298.15 K (kJ·mol⁻¹) | Vapor Pressure (p) at 298.15 K (Pa) |

| Mintlactone (Menthalactone) | 73.2 ± 1.8 researchgate.netresearchgate.net | 0.33 ± 0.02 researchgate.net |

| Isomintlactone | 74.2 ± 1.8 researchgate.netresearchgate.net | 0.26 ± 0.012 researchgate.net |

Biological Activities and Mechanisms of Action Excluding Clinical Human Data

Phytotoxic and Allelopathic Effects

Menthalactone, a natural lactone derived from Mentha piperita L., has demonstrated notable phytotoxic and allelopathic properties, positioning it as a compound of interest for bioherbicidal applications. mdpi.comolemiss.edu Its effects are particularly pronounced in the context of inhibiting seed germination, with a marked selectivity towards certain plant types. mdpi.comolemiss.eduusda.govresearchgate.netresearchgate.net

Research has highlighted menthalactone as a promising monocot-selective bioherbicide. mdpi.comolemiss.eduusda.govresearchgate.netresearchgate.net Its phytotoxic activity was notably potent against the monocot creeping bentgrass (Agrostis stolonifera), while showing differential effects when tested against the dicot lettuce (Lactuca sativa). mdpi.comolemiss.edu This selectivity suggests a mechanism of action that preferentially targets biological pathways or structures specific to monocotyledonous plants, a desirable trait for developing herbicides used in dicot cultivation. The investigation into its bioherbicidal characteristics was spurred by its outstanding activity against bentgrass. mdpi.comolemiss.edu

A primary mechanism of menthalactone's phytotoxic action is the potent inhibition of seed germination. mdpi.comresearchgate.net Studies have quantified this effect, demonstrating significant inhibitory action on various weed species. For instance, the germination of Agrostis stolonifera seeds was substantially inhibited, with a calculated half-maximal inhibitory concentration (IC50) value of 4.9 ± 1.2 µM. mdpi.comolemiss.eduresearchgate.netresearchgate.net At higher concentrations, the inhibitory effect is even more pronounced. A concentration of 1000 µM was found to completely prevent the germination of several grass species. mdpi.comolemiss.eduusda.govresearchgate.netresearchgate.net However, a lower concentration of 330 µM resulted in less than 50% inhibition of germination for the same species. mdpi.comolemiss.eduusda.govresearchgate.netresearchgate.net

Table 1: Inhibitory Concentration of Menthalactone on Seed Germination

| Species | IC50 Value (µM) | Notes |

|---|---|---|

| Agrostis stolonifera | 4.9 ± 1.2 | Significant inhibition observed. mdpi.comolemiss.eduresearchgate.netresearchgate.net |

While menthalactone is a powerful inhibitor of seed germination, its effect on the metabolism of established green tissues appears to be minimal. mdpi.comolemiss.eduusda.govresearchgate.netresearchgate.net This was observed in studies involving the aquatic monocot Lemna pausicostata (duckweed), which was significantly less responsive to menthalactone treatment compared to germinating seeds, exhibiting an IC50 of 293.4 ± 70.6 µM. mdpi.comolemiss.eduresearchgate.netresearchgate.net Furthermore, post-emergence applications on grass seedlings did not produce significant inhibitory effects, suggesting that the compound does not dramatically impact the metabolic processes in developed green tissues. mdpi.comresearchgate.net This indicates a specific action on germination-related processes rather than a general metabolic disruption in mature plants. mdpi.comolemiss.eduusda.govresearchgate.netresearchgate.net

The phytotoxic efficacy of menthalactone has been evaluated against several common and troublesome weed species, particularly grasses.

Agrostis stolonifera (Creeping Bentgrass): Menthalactone displays exceptional activity against this species, with significant inhibition of seed germination at very low concentrations (IC50 of 4.9 ± 1.2 µM). mdpi.comolemiss.eduresearchgate.netresearchgate.net The management of this species is a notable concern due to its tendency to form hybrids. mdpi.comolemiss.edu

Lilium perenne (Ryegrass), Echinochloa crus-galli (Barnyard Grass), and Digitaria sanguinalis (Crabgrass): The susceptibility of these three widespread weed species to menthalactone has been assessed. mdpi.comolemiss.eduusda.govresearchgate.netresearchgate.net Treatment with 1000 µM menthalactone resulted in the complete inhibition of seed germination for all three grasses. mdpi.comolemiss.eduusda.govresearchgate.netresearchgate.net In contrast, a concentration of 330 µM inhibited their germination by less than 50%. mdpi.comolemiss.eduusda.govresearchgate.netresearchgate.net

Table 2: Effect of Menthalactone Concentration on Weed Seed Germination

| Weed Species | Concentration | Germination Inhibition |

|---|---|---|

| Lilium perenne | 1000 µM | Complete Inhibition. olemiss.eduusda.govresearchgate.netresearchgate.net |

| 330 µM | < 50% Inhibition. olemiss.eduusda.govresearchgate.netresearchgate.net | |

| Echinochloa crus-galli | 1000 µM | Complete Inhibition. olemiss.eduusda.govresearchgate.netresearchgate.net |

| 330 µM | < 50% Inhibition. olemiss.eduusda.govresearchgate.netresearchgate.net | |

| Digitaria sanguinalis | 1000 µM | Complete Inhibition. olemiss.eduusda.govresearchgate.netresearchgate.net |

A distinct difference is observed between the pre-emergence and post-emergence herbicidal activity of menthalactone. Its primary strength lies in its pre-emergence application, where it effectively inhibits the germination of weed seeds. mdpi.comresearchgate.net However, its post-emergence efficacy is limited. mdpi.comolemiss.eduusda.govresearchgate.netresearchgate.net When applied as a 1% solution to emerged ryegrass, barnyard grass, or crabgrass, menthalactone did not produce any significant inhibitory effects. mdpi.comolemiss.eduusda.govresearchgate.netresearchgate.net This suggests that the compound is not effectively absorbed by or is not active within the green tissues of these plants after they have emerged from the soil. mdpi.comresearchgate.net

In preliminary structure-activity relationship (SAR) evaluations, menthalactone was compared with ten other natural lactones. mdpi.com The results of this comparative analysis showed that the phytotoxic activity of the other selected lactones was significantly lower than that of menthalactone, highlighting its superior potency in this chemical class. mdpi.com

Analgesic Properties in Pre-clinical Models

Menthalactone, a naturally occurring compound, has demonstrated notable analgesic effects in pre-clinical research. Its potential as a pain-relieving agent has been primarily investigated using the acetic acid-induced writhing test in animal models.

Evaluation in Acetic Acid-Induced Writhing Tests

The analgesic activity of menthalactone has been quantified using the acetic acid-induced writhing test in mice. This test is a standard method for screening peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of pain. The efficacy of a potential analgesic is determined by its ability to reduce the number of these writhes compared to a control group.

In a key study, menthalactone isolated from the leaves of Mentha cordifolia was administered to mice at a dosage of 100 mg/kg. This resulted in a significant 67.3% reduction in the number of squirms induced by acetic acid nih.govcabidigitallibrary.orgresearchgate.net. This demonstrates a potent analgesic effect of the compound in this particular pain model.

Comparative Analgesic Potency in Animal Models

The analgesic efficacy of menthalactone has been compared to that of a standard non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. Statistical analysis of the results from the acetic acid-induced writhing test revealed that the analgesic activity of menthalactone at a dose of 100 mg/kg is comparable to that of mefenamic acid nih.govcabidigitallibrary.orgresearchgate.net. This finding suggests that menthalactone possesses a significant level of analgesic potency, on par with established pain-relieving medications in this model.

Analgesic Activity of Menthalactone in Acetic Acid-Induced Writhing Test

| Test Substance | Dosage (mg/kg) | Mean Number of Squirms (± S.D.) | % Reduction in Squirms |

|---|---|---|---|

| Acetic Acid (Control) | - | 43.0 ± 18.8 | - |

| Menthalactone | 100 | Not explicitly stated | 67.3% |

| Mefenamic Acid | Not explicitly stated | 11.6 ± 10.1 | 73.0% |

Data from Villaseñor & Sanchez, 2009. nih.govresearchgate.net

Mechanistic Insights from in vivo Studies

The mechanism underlying the analgesic properties of menthalactone is suggested by the nature of the acetic acid-induced writhing test itself. The pain response in this model is understood to be mediated by the release of endogenous substances, including prostaglandins, which sensitize peripheral pain receptors. The ability of menthalactone to inhibit this response strongly suggests that its analgesic action is, at least in part, mediated through a peripheral mechanism that likely involves the inhibition of prostaglandin (B15479496) synthesis or action nih.govcabidigitallibrary.orgresearchgate.net. However, specific in-vivo studies to fully elucidate the precise molecular targets and signaling pathways involved in the analgesic effect of menthalactone are currently not available in the reviewed literature.

Antimicrobial Properties

There is currently no scientific literature available that specifically investigates the antimicrobial properties of the isolated compound menthalactone. While various extracts of Mentha species have been shown to possess antimicrobial activity, this has not been attributed to menthalactone itself sciencepg.comresearchgate.net.

Anti-inflammatory Properties

Specific studies on the anti-inflammatory properties of purified menthalactone are not available in the current scientific literature. Although extracts of Mentha cordifolia, the plant from which menthalactone has been isolated, have been suggested to have anti-inflammatory effects, the specific contribution of menthalactone to this activity has not been determined nih.govresearchgate.net.

Enzyme Inhibitory Activities

There is no information available in the reviewed scientific literature regarding the specific enzyme inhibitory activities of menthalactone.

Alpha-Glucosidase Inhibition (as part of Mentha haplocalyx constituents)

A study focused on the chemical constituents of Mentha haplocalyx (also known as field mint) identified Menthalactone as one of the compounds present in the plant's extracts. sigmaaldrich.com The research aimed to evaluate the α-glucosidase inhibitory activities of these constituents. Extracts from the aerial parts of Mentha haplocalyx demonstrated significant inhibition of α-glucosidase activity, with an IC50 value of 21.0 μg/mL. sigmaaldrich.com

In this study, a bioactivity-guided isolation process was employed, leading to the identification of 25 compounds, including Menthalactone (designated as compound 24). sigmaaldrich.com These isolated compounds were subsequently evaluated for their individual α-glucosidase inhibitory activities. While the study reported that one of the other isolated compounds was the most active, it affirmed that the α-glucosidase inhibitory activity of M. haplocalyx could be attributed to its active compounds. sigmaaldrich.com The specific IC50 value for Menthalactone was not detailed in the abstract of the study.

Table 1: Alpha-Glucosidase Inhibitory Activity of Mentha haplocalyx Extract

| Extract/Compound | Target Enzyme | IC50 Value |

| Mentha haplocalyx Aerial Parts Extract | α-Glucosidase | 21.0 μg/mL |

Data derived from a study on the chemical constituents of Mentha haplocalyx and their α-glucosidase inhibitory activities. sigmaaldrich.com

Coronavirus 3CL Protease Inhibition

The 3-chymotrypsin-like cysteine protease (3CLpro) is a critical enzyme for the replication of coronaviruses, making it a significant target for antiviral drug development. sigmaaldrich.comchemsynthesis.com Research has explored various natural products for their potential to inhibit this enzyme.

Within this context, it has been noted that flavones and Menthalactone isolated from Mentha villosa have demonstrated the ability to inhibit HIV-protease at a post-translational level. sigmaaldrich.com Based on this activity against a different viral protease, it has been hypothesized that Menthalactone may also have an inhibitory effect on the polyprotein processing activity of the SARS-CoV-2 3CL protease. sigmaaldrich.com However, it is crucial to emphasize that this is a scientific postulation based on its activity against another type of protease. As of the latest available information, direct experimental studies confirming the inhibitory activity of Menthalactone against coronavirus 3CL protease have not been reported in the reviewed literature. Further research is required to validate this hypothesis.

Compound Information

Structure Activity Relationship Sar Studies

Correlation of Molecular Structure with Observed Biological Efficacy

The biological activity of menthalactone is intrinsically linked to its molecular architecture. The presence of a bicyclic lactone moiety is a key determinant of its bioactivity. Research has demonstrated that menthalactone exhibits significant phytotoxic and analgesic properties.

As a phytotoxin, menthalactone has shown remarkable selectivity, particularly against monocotyledonous plants. In a study evaluating its herbicidal potential, menthalactone, derived from Mentha piperita L., displayed outstanding activity against the monocot creeping bentgrass (Agrostis stolonifera). The germination of A. stolonifera seeds was significantly inhibited by menthalactone, with a half-maximal inhibitory concentration (IC₅₀) value of 4.9 ± 1.2 µM. mdpi.comolemiss.edu In contrast, its effect on the dicot lettuce (Lactuca sativa L.) was not as pronounced. mdpi.comolemiss.edu Further studies on other monocot species revealed that menthalactone at a concentration of 1000 µM completely inhibited the germination of ryegrass (Lilium perenne), barnyard grass (Echinochloa crus-galli), and crabgrass (Digitaria sanguinalis). olemiss.edu However, a lower concentration of 330 µM resulted in less than 50% inhibition of germination for these same species. olemiss.edu Interestingly, the phytotoxic effects of menthalactone appear to be more pronounced on seed germination rather than on the metabolism of established green tissues. mdpi.comolemiss.edu When tested against another monocot, Lemna pausicostata L. (duckweed), menthalactone was significantly less responsive, with an IC₅₀ of 293.4 ± 70.6 µM. mdpi.comolemiss.edu This suggests that the structural features of menthalactone are particularly effective at disrupting the early growth stages of certain monocot species.

In addition to its phytotoxic effects, menthalactone isolated from the leaves of Mentha cordifolia Opiz. has been identified as a novel analgesic agent. cabidigitallibrary.orgnih.gov In studies using the acetic acid-induced writhing test in mice, menthalactone demonstrated significant analgesic activity. researchgate.net This suggests that the specific arrangement of its bicyclic lactone structure and the long-chain alkene moiety are crucial for its interaction with biological targets involved in pain perception. cabidigitallibrary.orgnih.gov

Table 1: Phytotoxic Activity of Menthalactone against Various Plant Species

| Species | Common Name | Type | Bioassay | IC₅₀ (µM) |

|---|---|---|---|---|

| Agrostis stolonifera | Creeping Bentgrass | Monocot | Seed Germination | 4.9 ± 1.2 mdpi.comolemiss.edu |

| Lemna pausicostata | Duckweed | Monocot | Plant Growth | 293.4 ± 70.6 mdpi.comolemiss.edu |

| Lilium perenne | Ryegrass | Monocot | Seed Germination | >330 olemiss.edu |

| Echinochloa crus-galli | Barnyard Grass | Monocot | Seed Germination | >330 olemiss.edu |

| Digitaria sanguinalis | Crabgrass | Monocot | Seed Germination | >330 olemiss.edu |

Influence of Stereochemistry on Bioactivity

The stereochemical configuration of a molecule can have a profound impact on its biological activity, as it dictates how the molecule interacts with chiral biological receptors and enzymes. Menthalactone is a chiral molecule, and its various stereoisomers are expected to exhibit different biological profiles.

Menthalactone is a p-menthane (B155814) lactone derivative. researchgate.net Research on related p-menthane lactones found in peppermint has identified several stereoisomers, including "rel-(3S,3aS,6R,7aS)-dihydromintlactone" and "(3S,3aS,6R)-epoxymenthofurolactone," which contribute to the characteristic aroma of peppermint. researchgate.net While the specific biological activities of each individual stereoisomer of menthalactone have not been extensively reported in isolation, the olfactory properties of these related compounds suggest that stereochemistry plays a critical role in their interaction with sensory receptors. researchgate.net The biosynthesis of these p-menthane lactone derivatives is believed to be closely linked to menthofuran (B113398), which serves as a common precursor in Mentha species. researchgate.net The specific enzymatic transformations that lead to the formation of different stereoisomers are key to the final biological properties of the resulting lactones. Further research is needed to isolate and characterize the bioactivity of each stereoisomer of menthalactone to fully elucidate the influence of its three-dimensional structure.

Comparative Analysis with Related Lactone Derivatives and Analogs

To further understand the SAR of menthalactone, it is informative to compare its activity with that of other related lactone derivatives. A preliminary SAR evaluation was conducted by comparing the phytotoxic activity of menthalactone with ten other natural lactones. mdpi.com This study revealed that while other lactones, such as γ-caprolactone, γ-octalactone, γ-decalactone, and δ-decalactone, are known volatile compounds in fruits, their phytotoxic activity was significantly lower than that of menthalactone. mdpi.com

Table 2: Comparative Phytotoxicity of Menthalactone and Other Natural Lactones

| Compound | Phytotoxic Activity against Monocots |

|---|---|

| Menthalactone | High mdpi.com |

| δ-Undecalactone | Moderate mdpi.com |

| γ-Octalactone | Moderate mdpi.com |

| γ-Caprolactone | Low mdpi.com |

| γ-Decalactone | Low mdpi.com |

| δ-Decalactone | Low mdpi.com |

Challenges and Future Research Directions

Elucidation of Undiscovered Biological Activities

While menthalactone has demonstrated notable analgesic and phytotoxic effects, its full spectrum of biological activities remains largely unexplored. mdpi.com A recent study highlighted its potential as a monocot-selective bioherbicide, showing significant inhibitory effects on the seed germination of species like creeping bentgrass (Agrostis stolonifera) mdpi.com. Another study identified it as an analgesic constituent from the leaves of Mentha cordifolia nih.gov. However, the broader biological activities of this compound are not well-studied mdpi.com. Given the diverse pharmacological properties of other lactones, which include anticancer, antibacterial, antifungal, and antimalarial activities, it is plausible that menthalactone possesses additional, yet undiscovered, therapeutic or agricultural applications mdpi.com. Future research should, therefore, focus on systematic screening for a wider range of biological activities.

Detailed Mechanistic Investigations of Bioactivity at Molecular and Cellular Levels

Understanding the precise mechanisms by which menthalactone exerts its biological effects is a critical next step. In terms of its phytotoxic activity, initial findings suggest that it primarily affects seed germination rather than the metabolism of green tissues mdpi.com. However, the specific molecular and cellular targets involved in this process are yet to be identified. For its analgesic properties, the mechanism of action is also unknown. Future research should employ a range of molecular and cellular biology techniques to elucidate these mechanisms. This could involve identifying protein targets, investigating effects on key signaling pathways, and determining its impact on cellular processes. A detailed mechanistic understanding is essential for optimizing its application and for the development of more potent and selective derivatives.

Development of Sustainable Production Methods for Industrial Scale

For menthalactone to be a viable option for industrial applications, sustainable and cost-effective production methods are necessary. While it can be isolated from natural sources, this may not be sufficient or economically feasible for large-scale production. Chemical synthesis offers an alternative, and various synthetic routes have been explored google.com. One patented method involves a two-step reaction starting from 3-methylcyclohexanone (B152366) and pyruvate (B1213749), with a reported total yield of up to 60% google.com. This method is described as having a simple process, mild reaction conditions, and being suitable for large-scale industrial production google.com. Further research should focus on optimizing existing synthetic routes and exploring novel, greener synthesis strategies that minimize waste and energy consumption. Additionally, biotechnological approaches, such as engineering microorganisms to produce menthalactone, could offer a more sustainable and scalable production platform, similar to advancements made for other biorenewable chemicals drugdiscoverytrends.com. The principles of circular economy, such as utilizing agricultural waste from medicinal and aromatic plants, could also be integrated into the production process to enhance sustainability mdpi.com.

Integration of Computational Chemistry and Chemoinformatics in Menthalactone Research

Computational chemistry and chemoinformatics are powerful tools that can accelerate various aspects of menthalactone research. These in silico approaches can be used to predict potential biological activities, elucidate mechanisms of action, and guide the design of novel derivatives with improved properties. mdpi.com For instance, molecular docking and molecular dynamics simulations can be employed to identify potential protein targets and to study the interactions between menthalactone and its binding sites at the atomic level mdpi.comchemrxiv.org. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to understand its electronic structure and reactivity, providing insights into its chemical behavior and biological function escholarship.orgnih.gov. By integrating these computational approaches with experimental studies, researchers can more efficiently explore the chemical space around menthalactone, leading to a more rapid and cost-effective discovery and development process.

Data Tables

Table 1: Reported Bioactivities of Menthalactone

| Bioactivity | Target Organism/System | Effect | Reference |

| Phytotoxic | Agrostis stolonifera (creeping bentgrass) | Inhibition of seed germination | mdpi.com |

| Analgesic | Mouse model (acetic acid-induced writhing) | Reduction in the number of squirms | nih.gov |

Q & A

Q. How can researchers validate the purity and identity of menthalactone using spectroscopic and chromatographic techniques?

To confirm purity and structural identity, combine nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., distinguishing diastereomers) and gas chromatography-mass spectrometry (GC-MS) for quantifying impurities. Validate chromatographic methods by assessing parameters like limit of detection (LOD), limit of quantification (LOQ), and reproducibility across multiple runs . For NMR, use deuterated solvents and internal standards (e.g., tetramethylsilane) to calibrate chemical shifts. Cross-reference spectral data with published libraries or synthetic standards to resolve ambiguities .

Q. What are the best practices for preparing menthalactone samples to minimize degradation during storage and analysis?

Store menthalactone in inert, airtight containers under controlled humidity (<30%) and temperature (4°C or lower). For analytical workflows, use stabilizers like antioxidants (e.g., BHT) in solvents to prevent oxidation. Pre-test solvent compatibility via accelerated stability studies (e.g., 24-hour exposure at 40°C) to identify degradation pathways . Ensure homogenization of solid samples using cryogenic grinding to avoid thermal degradation .

Q. How should researchers design calibration curves for menthalactone quantification to ensure accuracy across varying matrices?

Use matrix-matched calibration standards to account for interference from complex sample backgrounds (e.g., plant extracts). Validate linearity across a concentration range exceeding expected sample levels (e.g., 0.1–200 μg/mL). Include blank samples and spike recovery tests (85–115% recovery) to assess matrix effects. For trace analysis, employ internal standards (e.g., deuterated analogs) to correct for instrumental drift .

Advanced Research Questions

Q. How can researchers resolve discrepancies in menthalactone quantification data obtained from different analytical platforms (e.g., HPLC vs. GC-MS)?

Systematically evaluate methodological biases:

- HPLC : Check for column degradation, mobile phase pH effects on ionization, and detector linearity.

- GC-MS : Assess derivatization efficiency and thermal stability during vaporization.

Perform cross-validation using a reference material (e.g., NIST-certified standard) and statistical tests (e.g., Bland-Altman analysis) to quantify inter-method variability. If contradictions persist, use orthogonal techniques like differential scanning calorimetry (DSC) to independently verify purity .

Q. What strategies optimize chromatographic separation of menthalactone from structurally similar compounds in complex mixtures?

- Column Selection : Use chiral stationary phases (e.g., cyclodextrin-based) for enantiomeric separation.

- Gradient Elution : Adjust acetonitrile/water ratios to resolve co-eluting peaks. For GC, optimize temperature ramps and carrier gas flow rates.

- Chemometrics : Apply multivariate analysis (e.g., PCA) to identify overlapping spectral features. Validate separation efficiency using spiked samples and calculate resolution factors (R > 1.5) .

Q. How should researchers address batch-to-batch variability in menthalactone synthesis when establishing analytical protocols?

Implement quality-by-design (QbD) principles:

- Critical Process Parameters (CPPs) : Monitor reaction temperature, catalyst purity, and purification steps (e.g., recrystallization solvents).

- Analytical Quality Control : Use statistical process control (SPC) charts to track impurities across batches.

For method transfer between labs, conduct robustness testing (e.g., Youden’s factorial design) to identify sensitive variables .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in menthalactone bioactivity studies?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC50 values. Use bootstrap resampling to quantify confidence intervals. For multi-parametric datasets, employ machine learning algorithms (e.g., random forests) to identify confounding variables. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological relevance .

Q. How can researchers integrate metabolomic and proteomic datasets to elucidate menthalactone’s mechanism of action?

Use pathway enrichment analysis (e.g., KEGG, Reactome) to map menthalactone-associated metabolites and proteins onto biological networks. Apply correlation networks to identify hub nodes (e.g., enzymes with high connectivity). Validate hypotheses via siRNA knockdown or inhibitor assays targeting candidate pathways. Ensure data normalization to correct for batch effects and platform-specific biases .

Methodological Challenges

Q. What protocols mitigate matrix effects in menthalactone analysis when working with lipid-rich samples?

- Sample Cleanup : Use solid-phase extraction (SPE) with hydrophobic sorbents (e.g., C18) to remove lipids.

- Ion Suppression Testing : Compare analyte response in neat solvent vs. matrix-spiked solvent via post-column infusion.

- Alternative Ionization : Switch to atmospheric-pressure chemical ionization (APCI) in MS to reduce ion suppression from co-eluting lipids .

Q. How should researchers document analytical workflows to ensure reproducibility and compliance with FAIR data principles?

- Metadata Standards : Adopt ISA-Tab format for experimental descriptors (e.g., instrument settings, sample origins).

- Code Sharing : Provide scripts for data preprocessing (e.g., R/Python) in public repositories like GitHub.

- Raw Data Archiving : Upload chromatograms, spectra, and statistical outputs to repositories like Zenodo or Figshare with persistent identifiers (DOIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.